GNE-0877

Übersicht

Beschreibung

GNE-0877 is a highly potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in Parkinson’s disease. This compound has shown significant promise in preclinical studies due to its ability to penetrate the brain and inhibit LRRK2 activity effectively .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

GNE-0877 exhibits several key pharmacological properties:

- Potency : It has demonstrated high potency against both wild-type and mutant forms of LRRK2, with an IC50 in the low nanomolar range .

- Selectivity : The compound shows robust selectivity for LRRK2 over a wide range of other kinases, minimizing off-target effects that could complicate therapeutic applications .

- Brain Penetration : this compound is noted for its ability to penetrate the blood-brain barrier effectively, which is crucial for targeting CNS disorders .

Parkinson's Disease Research

This compound is primarily investigated for its potential role in treating Parkinson's disease. Preclinical studies have demonstrated its efficacy in reducing LRRK2 activity, which is linked to neurodegeneration in Parkinson's patients. The compound's ability to modify lysosomal function may offer insights into therapeutic strategies aimed at mitigating disease progression .

Toxicology Studies

Studies conducted on non-human primates have assessed the safety profile of this compound. These studies revealed mild adverse effects on lung morphology but no significant changes in kidney or brain tissues at certain doses, suggesting a manageable safety profile for further clinical evaluation .

Cancer Research

Emerging data indicate that LRRK2 may play a role in cancer biology. This compound's inhibitory effects on LRRK2 could provide a novel approach to exploring its role in tumorigenesis and cancer progression, particularly in cancers associated with dysregulated autophagy pathways .

Case Study 1: Preclinical Efficacy in Parkinson’s Models

In a study involving transgenic mouse models of Parkinson's disease, administration of this compound resulted in significant reductions in motor deficits and improvements in dopaminergic neuron survival. These findings support the hypothesis that LRRK2 inhibition can confer neuroprotective effects .

Case Study 2: Safety and Tolerability Assessment

A toxicity study involving cynomolgus monkeys treated with this compound highlighted reversible lung changes but no long-term adverse effects on other organs. This study underscores the importance of dose management and monitoring for potential side effects during clinical trials .

Wirkmechanismus

Target of Action

GNE-0877, also known as ANGHS285FG or 2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile, is a highly potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a compelling target for a potential disease-modifying Parkinson’s disease therapy .

Mode of Action

This compound interacts with LRRK2 by inhibiting its kinase activity . This inhibition is achieved in a dose-dependent manner, as observed in the brain of LRRK2 G2019S mice . The compound has shown significantly enhanced LRRK2 cellular potency and low turnover in human liver microsomes and hepatocytes .

Biochemical Pathways

The inhibition of LRRK2 kinase activity by this compound affects the lysosomal function, which is believed to be a key cellular feature in the pathogenesis of Parkinson’s disease . Aberrant LRRK2 kinase activity can lead to lysosomal dysregulation, contributing to the build-up of α-synuclein and the disruption of neuronal health .

Result of Action

The inhibition of LRRK2 by this compound has been shown to improve lysosomal function in cellular models of disease, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease . This suggests that this compound could potentially correct lysosomal dysfunction in patients with Parkinson’s disease.

Action Environment

Minor changes were seen in the lungs, likely due to loss of lrrk2 function rather than a toxic effect of the inhibitor . This suggests that the biological environment and genetic factors (such as the presence of LRRK2 mutations) could potentially influence the action and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

GNE-0877 shows significantly enhanced LRRK2 cellular potency and low turnover in human liver microsomes and hepatocytes with no evidence of glucuronidation . Invitrogen kinase-selectivity profiling of this compound at 0.1 μM resulted in only four kinases showing greater than 50% inhibition, suggesting that this compound is a highly selective LRRK2 inhibitor .

Cellular Effects

This compound reduces LRRK2 activity in human embryonic kidney (HEK) with 293 cells overexpressing LRRK2 G2019S, peripheral blood mononuclear cells (PBMCs), and brain tissues of cynomolgus macaques . It rescues lysosomal morphology in neuroglioma cells and lysosomal protein degradation in mouse astrocytes with endogenous expression of LRRK2 G2019S .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the kinase activity of LRRK2 . This inhibition leads to a decrease in phosphorylation of LRRK2 substrates . The mechanism of action of this compound is predicted to correct lysosomal dysfunction and neurodegenerative sequelae .

Temporal Effects in Laboratory Settings

It has been demonstrated that this compound shows robust concentration-dependent inhibition of Ser1292 autophosphorylation in BAC transgenic mice expressing human LRRK2 protein with the G2019S Parkinson’s disease mutation .

Dosage Effects in Animal Models

This compound has been evaluated for its ability to inhibit in vivo LRRK2 Ser1292 autophosphorylation using BAC transgenic mice expressing human LRRK2 protein with the G2019S Parkinson’s disease mutation . Using free-drug concentrations, robust concentration-dependent inhibition of Ser1292 autophosphorylation was observed for this compound .

Metabolic Pathways

It is known that LRRK2, the target of this compound, plays a role in regulating lysosomal function .

Transport and Distribution

It is known that this compound is a brain-penetrant molecule , suggesting it can cross the blood-brain barrier.

Subcellular Localization

Given that it is a brain-penetrant molecule and a potent inhibitor of LRRK2, it is likely to be found in the same subcellular locations as LRRK2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GNE-0877 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrazole ring.

Introduction of the trifluoromethyl group: This is achieved through a nucleophilic substitution reaction.

Final assembly: The final step involves coupling the intermediates under specific conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic use .

Analyse Chemischer Reaktionen

Types of Reactions

GNE-0877 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

GNE-7915: Another potent LRRK2 inhibitor with similar properties.

GNE-9605: Known for its enhanced brain penetration and potency.

PF-06447475: A second-generation LRRK2 inhibitor with robust activity .

Uniqueness of GNE-0877

This compound stands out due to its high selectivity and potency, as well as its ability to penetrate the brain effectively. This makes it a valuable tool for studying LRRK2-related pathways and developing potential therapies for Parkinson’s disease .

Biologische Aktivität

GNE-0877, also known as DNL201, is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in the treatment of Parkinson's disease. This compound has garnered attention due to its ability to modulate LRRK2 activity, which is implicated in various neurodegenerative processes. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of LRRK2 and Its Role in Parkinson's Disease

LRRK2 is a multi-domain protein that plays a critical role in neuronal function and has been linked to familial and sporadic forms of Parkinson's disease. Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity, contributing to neurodegeneration. Therefore, selective inhibition of LRRK2 presents a promising therapeutic strategy.

Pharmacological Profile of this compound

Potency and Selectivity:

this compound exhibits remarkable potency against LRRK2 with an in vitro cellular potency of approximately 3 nM. It demonstrates a high selectivity profile, inhibiting only a limited number of kinases (four out of 188 tested) at a concentration of 0.1 μM, indicating minimal off-target effects .

Pharmacokinetics:

The pharmacokinetic profile of this compound shows high oral bioavailability and effective brain penetration across multiple species. It has a short half-life but maintains significant plasma concentrations that are conducive for therapeutic effects .

This compound inhibits LRRK2 autophosphorylation at Ser1292 and Ser935 sites, which are critical for LRRK2 activity. In studies involving BAC transgenic mice expressing the human G2019S mutation, this compound demonstrated robust concentration-dependent inhibition of these phosphorylation events . This inhibition is associated with restoration of lysosomal function and modulation of Rab GTPase phosphorylation, which are crucial for cellular homeostasis .

In Vitro Studies

In HEK293 cells overexpressing LRRK2, this compound effectively reduced phosphorylation levels at both S910 and S935 sites in a dose-dependent manner. At concentrations between 0.3 μM to 1 μM, significant reductions were observed for both wild-type and mutant forms of LRRK2 .

In Vivo Studies

In vivo assessments using mouse models revealed that this compound could inhibit LRRK2 activity effectively across various tissues including the brain, kidney, and spleen. For instance, administration at doses ranging from 10 mg/kg to 100 mg/kg led to significant reductions in phosphorylated Rab proteins, indicating effective target engagement .

Summary of Key Data

| Parameter | Value |

|---|---|

| In Vitro Potency (IC50) | 3 nM |

| Selectivity Index | 212-fold over TTK |

| Oral Bioavailability | High |

| Half-Life | Short |

| Effective Dose Range | 10 - 100 mg/kg |

Clinical Implications

Currently, there are no published clinical trial results specifically for this compound; however, preclinical studies indicate its potential as a disease-modifying therapy for Parkinson's disease. The compound's ability to restore lysosomal function and its favorable pharmacokinetic properties position it as a candidate for further clinical evaluation .

Eigenschaften

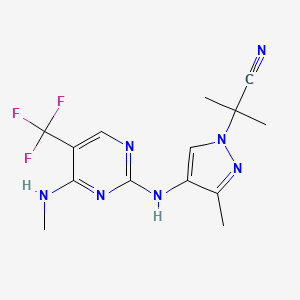

IUPAC Name |

2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N7/c1-8-10(6-24(23-8)13(2,3)7-18)21-12-20-5-9(14(15,16)17)11(19-4)22-12/h5-6H,1-4H3,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPUMAMZIMPJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1NC2=NC=C(C(=N2)NC)C(F)(F)F)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374828-69-9 | |

| Record name | GNE-0877 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374828699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GNE-0877 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANGHS285FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is GNE-0877 and how does it work?

A1: this compound (2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile) is a potent and selective small molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2). [] LRRK2 is a protein kinase that has been strongly implicated in the development of Parkinson's disease. Mutations in the LRRK2 gene are known to increase its kinase activity, leading to neuronal dysfunction and death. This compound binds to the ATP-binding site of LRRK2, thereby inhibiting its kinase activity. [] By reducing LRRK2 activity, this compound aims to slow or halt the progression of Parkinson's disease.

Q2: What are the key advantages of this compound over other LRRK2 inhibitors?

A2: this compound exhibits several favorable characteristics compared to other LRRK2 inhibitors:

- High Potency and Selectivity: this compound demonstrates high potency for LRRK2 inhibition and remarkable selectivity against other kinases. []

- Excellent Brain Penetration: This compound effectively crosses the blood-brain barrier, reaching therapeutic concentrations in the brain, which is crucial for treating a neurological disorder like Parkinson's disease. []

- Improved Metabolic Stability: this compound displays enhanced metabolic stability compared to earlier LRRK2 inhibitors, contributing to its favorable pharmacokinetic profile. []

- Reversible Effects in Lungs: While some LRRK2 inhibitors have shown lung tissue changes in preclinical studies, this compound-induced effects were found to be reversible upon drug withdrawal in non-human primates. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.